molecular formula C31H22ClN3O2S2 B283073 3-Benzoyl-1-(4-chlorophenyl)-7-(4-methylbenzylidene)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one

3-Benzoyl-1-(4-chlorophenyl)-7-(4-methylbenzylidene)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one

Cat. No. B283073
M. Wt: 568.1 g/mol
InChI Key: DMJPFKQODWPTMY-NHFJDJAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzoyl-1-(4-chlorophenyl)-7-(4-methylbenzylidene)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one is a complex organic molecule with potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of 3-Benzoyl-1-(4-chlorophenyl)-7-(4-methylbenzylidene)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one is not fully understood. However, it is believed that this compound acts by inhibiting the growth of cancer cells and bacteria. It is also thought to disrupt the cell membrane of fungi, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 3-Benzoyl-1-(4-chlorophenyl)-7-(4-methylbenzylidene)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has a cytotoxic effect on cancer cells. It also exhibits antibacterial and antifungal activity against various strains of bacteria and fungi. However, the exact biochemical and physiological effects of this compound are still being studied.

Advantages and Limitations for Lab Experiments

One advantage of using 3-Benzoyl-1-(4-chlorophenyl)-7-(4-methylbenzylidene)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one in lab experiments is its potential as a new drug candidate. This compound has shown promising results in vitro, and further studies may lead to the development of new drugs for cancer, bacterial, and fungal infections. However, one limitation of using this compound in lab experiments is its moderate yield and purity, which may require further purification techniques.

Future Directions

There are several future directions for the study of 3-Benzoyl-1-(4-chlorophenyl)-7-(4-methylbenzylidene)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one. One direction is to study the mechanism of action of this compound in more detail to better understand its potential as a new drug candidate. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, further studies may be conducted to evaluate the toxicity and pharmacokinetics of this compound in vivo. Finally, the potential of this compound as a lead compound for the development of new drugs can be explored through structural modifications and optimization.

Synthesis Methods

The synthesis of 3-Benzoyl-1-(4-chlorophenyl)-7-(4-methylbenzylidene)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one involves the reaction of 4-chlorobenzaldehyde, 4-methylbenzaldehyde, and thiourea in the presence of a base catalyst. The resulting product is then treated with benzoyl chloride to obtain the final compound. The yield of this synthesis method is moderate, but the purity of the compound can be improved through further purification techniques.

Scientific Research Applications

3-Benzoyl-1-(4-chlorophenyl)-7-(4-methylbenzylidene)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has potential applications in the field of medicinal chemistry. This compound has been studied for its anticancer, antimicrobial, and antifungal properties. In vitro studies have shown that this compound has a cytotoxic effect on cancer cells, and it also exhibits antibacterial and antifungal activity against various strains of bacteria and fungi.

properties

Molecular Formula

C31H22ClN3O2S2

Molecular Weight

568.1 g/mol

IUPAC Name

(7E)-2-benzoyl-4-(4-chlorophenyl)-7-[(4-methylphenyl)methylidene]-9-phenyl-1,6-dithia-3,4,9-triazaspiro[4.4]non-2-en-8-one

InChI

InChI=1S/C31H22ClN3O2S2/c1-21-12-14-22(15-13-21)20-27-30(37)34(25-10-6-3-7-11-25)31(38-27)35(26-18-16-24(32)17-19-26)33-29(39-31)28(36)23-8-4-2-5-9-23/h2-20H,1H3/b27-20+

InChI Key

DMJPFKQODWPTMY-NHFJDJAPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/2\C(=O)N(C3(S2)N(N=C(S3)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)Cl)C6=CC=CC=C6

SMILES

CC1=CC=C(C=C1)C=C2C(=O)N(C3(S2)N(N=C(S3)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)Cl)C6=CC=CC=C6

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)N(C3(S2)N(N=C(S3)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)Cl)C6=CC=CC=C6

Origin of Product

United States

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